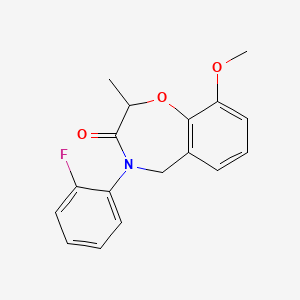![molecular formula C18H22N4OS B2652870 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 162661-17-8](/img/structure/B2652870.png)
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound with the molecular formula C18H22N4OS12. It has a molecular weight of 342.4612.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. However, piperidine derivatives, which are important synthetic fragments for designing drugs, have been synthesized through various intra- and intermolecular reactions3.Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is defined by its molecular formula, C18H22N4OS12. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. However, piperidine derivatives have been involved in various intra- and intermolecular reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not well-documented. The molecular weight is known to be 342.4612.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Several studies have synthesized novel thiazole, triazole, and thiazolidinone derivatives featuring piperazine or piperidine moieties and evaluated them for their antimicrobial effectiveness. These compounds have been found to exhibit significant biological activity against a range of microorganisms, including bacteria and fungi. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against eight bacteria and four fungi, revealing significant antimicrobial properties Patel, Kumari, & Patel, 2012. Similarly, Abbady (2014) developed novel 1,2,4-triazoles and related derivatives, demonstrating considerable antimicrobial activity Abbady, 2014.
Synthesis and Anti-inflammatory Activity
Compounds incorporating the thiazolo[3,2-b][1,2,4]triazol motif have also been synthesized and assessed for their anti-inflammatory properties. Tozkoparan et al. (1999) reported the synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products, which were investigated for anti-inflammatory activities, demonstrating their potential in this field Tozkoparan et al., 1999.
Antiproliferative Effects
Further extending the applications of these derivatives, Kumar et al. (2014) explored the antiproliferative effects of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells. Their findings highlighted the cytotoxic potential of these compounds, with particular derivatives exhibiting strong antiproliferative effects, which suggests a promising avenue for the development of new anticancer agents Kumar et al., 2014.
Safety And Hazards
I couldn’t find specific safety and hazard information for 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. It’s always important to handle chemical compounds with care and appropriate safety measures.
Orientations Futures
The future directions of research on 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not clear from the available information. However, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry3. Therefore, it’s possible that future research could explore the potential applications of this compound in drug design and synthesis.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound that are not included in this analysis. Always refer to the most recent and reliable sources when studying chemical compounds.
Propriétés
IUPAC Name |
2-methyl-5-[(4-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-6-8-14(9-7-12)15(21-10-4-3-5-11-21)16-17(23)22-18(24-16)19-13(2)20-22/h6-9,15,23H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOINFQRIAUZIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


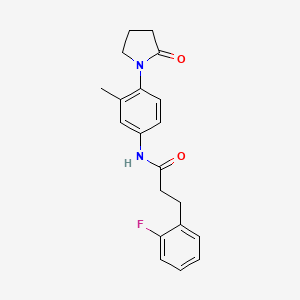
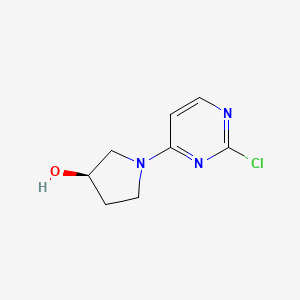
![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)
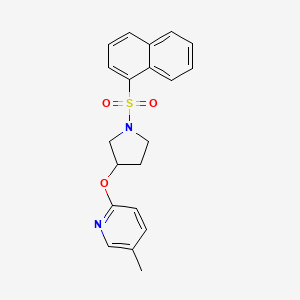
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)
![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)
![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)
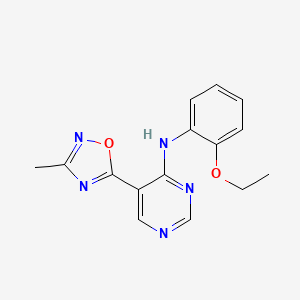
![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)
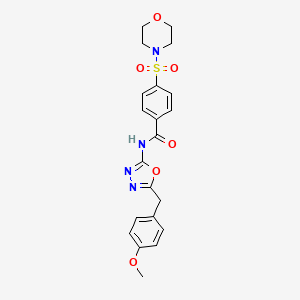
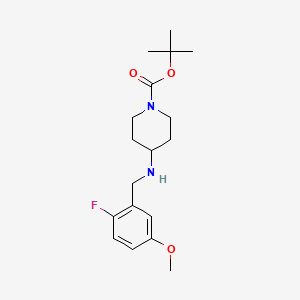
![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)
